molecular formula C7H15NO2 B7771382 Tert-butyl 2-(methylamino)acetate

Tert-butyl 2-(methylamino)acetate

Cat. No.: B7771382
M. Wt: 145.20 g/mol
InChI Key: MYKMOIQAHCMLIR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylamino)acetate: is a chemical compound with the molecular formula C7H15NO2. It is a derivative of glycine and is often used in organic synthesis and research. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-(methylamino)acetate can undergo oxidation reactions to form corresponding amides or acids.

    Reduction: It can be reduced to produce primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential role in biochemical pathways involving amino acid derivatives.

Medicine:

  • Investigated for its potential use in the synthesis of pharmaceutical compounds.
  • Explored for its role in drug development and design.

Industry:

Mechanism of Action

Mechanism: Tert-butyl 2-(methylamino)acetate exerts its effects primarily through its role as an intermediate in various chemical reactions. It can participate in esterification, amidation, and other organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

    Tert-butyl glycine: Another glycine derivative with similar properties.

    Methyl 2-(methylamino)acetate: A similar ester with a methyl group instead of a tert-butyl group.

    Ethyl 2-(methylamino)acetate: An ester with an ethyl group instead of a tert-butyl group.

Uniqueness: Tert-butyl 2-(methylamino)acetate is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability. This makes it particularly useful in specific synthetic applications where such properties are desired .

Properties

IUPAC Name

tert-butyl 2-(methylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)5-8-4/h8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKMOIQAHCMLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347148
Record name tert-Butyl sarcosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5616-81-9
Record name tert-Butyl sarcosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(methylamino)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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